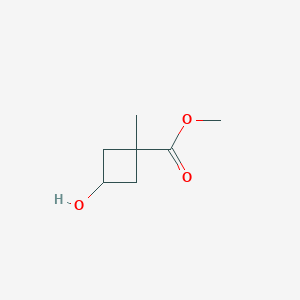
Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate is a compound that can be associated with various cyclobutane derivatives, which are of interest due to their presence in numerous natural products and their utility in synthetic chemistry. The compound itself is not directly mentioned in the provided papers, but its structure suggests it is a cyclobutane derivative with a carboxylate ester and a hydroxyl group, which could be synthesized through methods similar to those described for related compounds.
Synthesis Analysis
The synthesis of cyclobutane derivatives often involves [2+2] cycloaddition reactions, as seen in the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and its 4-hydroxy counterpart, which feature highly endo-selective photocycloaddition reactions followed by regioselective ring opening and other subsequent steps . Similarly, the synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate involves the dimerization of a precursor under photoirradiation . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives can be quite complex. For instance, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate shows a slightly distorted square-planar arrangement of the central four-membered ring . This suggests that the molecular structure of this compound would also likely exhibit interesting geometrical features, which could be elucidated using techniques such as X-ray crystallography.
Chemical Reactions Analysis
Cyclobutane derivatives can participate in various chemical reactions. For example, the synthesis of 3-Hydroxy-4-methyl-3-cyclobutene-1,2-dione involves acid-catalyzed hydrolysis of [2+2]-cycloadducts . The reactivity of this compound could be explored through similar acid-catalyzed reactions or by studying its behavior under different conditions, such as in the presence of radical or anionic initiators .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives can vary widely. For instance, cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids have different pKa values for their amino groups, indicating different interactions with substituents . The properties of this compound, such as solubility, melting point, and reactivity, would need to be determined experimentally, but could be inferred from the behavior of structurally similar compounds.
科学的研究の応用
Synthesis and Chemical Reactivity
Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate has been explored for its role in synthetic chemistry, including the study of cyclobutene electrocyclic reactions. Niwayama and Houk (1992) synthesized Methyl 3-formylcyclobutene-3-carboxylate, leading to the formation of methyl (2H)-pyrane-5-carboxylate through thermolysis, demonstrating the compound's potential in creating complex cyclic structures (Niwayama & Houk, 1992). Additionally, Feskov et al. (2017) synthesized unknown cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids, showcasing the compound's utility in producing conformationally restricted analogues of threonine, highlighting its significance in probing spatial orientation of functional groups in biochemical studies (Feskov et al., 2017).
Antiviral Research
In the field of antiviral research, Maruyama, Hanai, and Sato (1992) worked on synthesizing methylenecyclobutyl- and cyclobutenyl adenine A, demonstrating potent antiviral carbocyclic analogues of oxetanocin A. This work illustrates the compound's utility in developing new antiviral agents, particularly those targeting viral replication mechanisms (Maruyama, Hanai, & Sato, 1992).
Material Science and Environmental Applications
Research into the degradation of environmental pollutants has also incorporated this compound derivatives. For instance, the study by He, Wang, and Wang (2022) on the degradation of 3-methylindole by ionizing radiation provided insights into the removal of refractory organic pollutants from wastewater, demonstrating the compound's relevance in environmental chemistry and pollution control (He, Wang, & Wang, 2022).
Medicinal Chemistry and Drug Design
In medicinal chemistry, Pavlova et al. (2023) investigated derivatives of 3-hydroxy-1,1-cyclobutanedicarboxylic acid combined with N-methylpyrazole to design novel platinum(II) complexes for cancer treatment. This study underscores the compound's application in developing new therapeutic agents aimed at specific molecular targets in oncology, paving the way for more effective cancer drugs (Pavlova et al., 2023).
特性
IUPAC Name |
methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLCCZPFOPDGLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

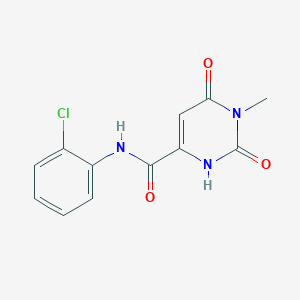
![3,9-Dimethyl-1-(2-piperidin-1-ylethyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2545612.png)
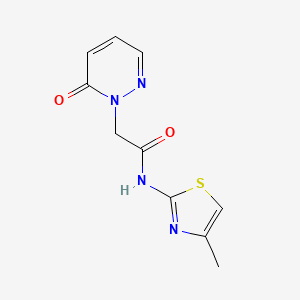
![5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2545615.png)
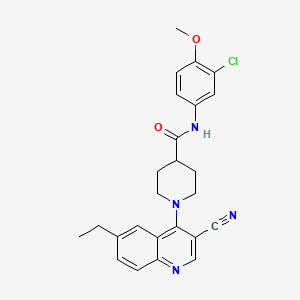
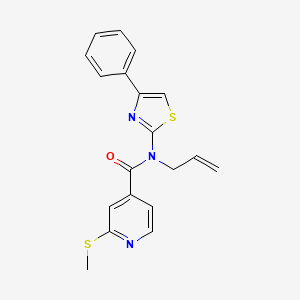

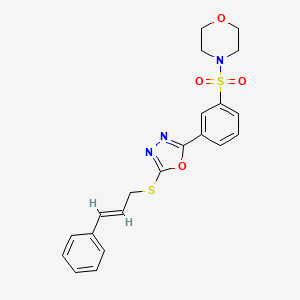
![Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2545624.png)
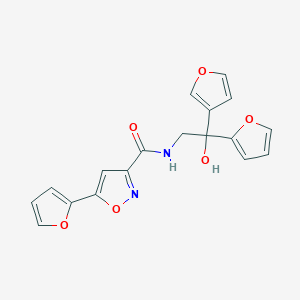
![tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate](/img/structure/B2545628.png)
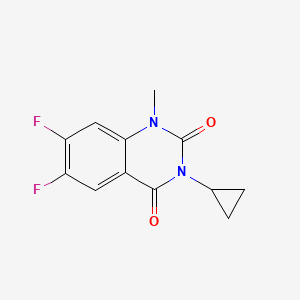

![3-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2545632.png)